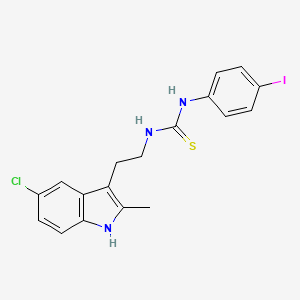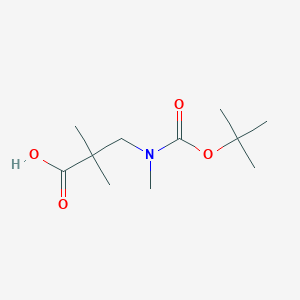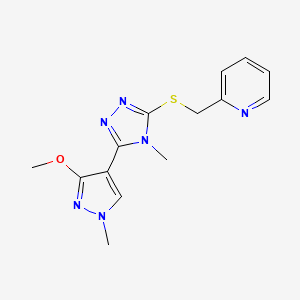![molecular formula C12H17F2N3O2 B2524158 {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol CAS No. 2327165-26-2](/img/structure/B2524158.png)
{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl and methyl groups, a piperidine ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol typically involves multiple steps. One common route starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride in the presence of N,N-dimethylformamide as a catalyst . The acid chloride is then reacted with piperidin-2-ylmethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol is used as an intermediate in the synthesis of various complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the agricultural industry, derivatives of this compound are investigated for their potential as fungicides or herbicides. The presence of the difluoromethyl group enhances its activity against various plant pathogens .
Wirkmechanismus
The mechanism of action of {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol involves its interaction with specific molecular targets. For instance, in fungicidal applications, it inhibits the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting the energy production in fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with a difluoromethyl group.
Bixafen: A fungicide with a pyrazole ring and similar functional groups.
Uniqueness
What sets {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol apart is its combination of a pyrazole ring with a piperidine ring and a methanol group. This unique structure provides a versatile scaffold for further chemical modifications and enhances its potential bioactivity .
Eigenschaften
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-16-6-9(10(15-16)11(13)14)12(19)17-5-3-2-4-8(17)7-18/h6,8,11,18H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHBANKUWGWABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)



![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)
![3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B2524090.png)
![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2524092.png)


![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)
